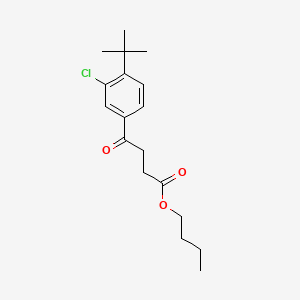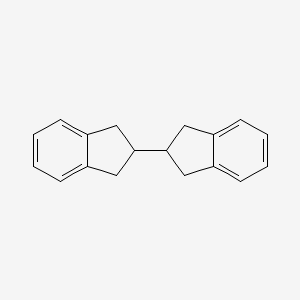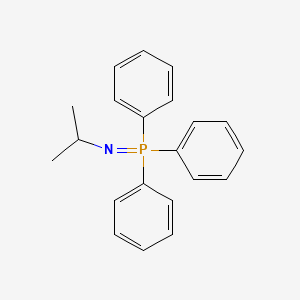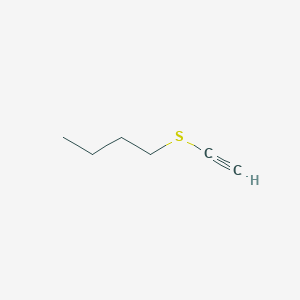
1-Ethynylsulfanylbutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethynylsulfanylbutane is an organic compound with the molecular formula C6H10S. It contains a total of 16 bonds, including 6 non-hydrogen bonds, 1 multiple bond, 3 rotatable bonds, 1 triple bond, and 1 sulfide group
Vorbereitungsmethoden
The synthesis of 1-Ethynylsulfanylbutane can be achieved through several synthetic routes. One common method involves the reaction of butyl lithium with ethynyl sulfide under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually cooled to low temperatures to control the exothermic nature of the reaction .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
1-Ethynylsulfanylbutane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically results in the formation of sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. The reduction process converts the triple bond into a single bond, forming butyl sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions where the ethynyl group is replaced by other nucleophiles such as halides or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield sulfoxides, while reduction with lithium aluminum hydride results in butyl sulfide.
Wissenschaftliche Forschungsanwendungen
1-Ethynylsulfanylbutane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions. Its sulfide group can interact with thiol groups in proteins, making it useful for biochemical assays.
Medicine: Research into potential therapeutic applications of this compound includes its use as a precursor for drug development. Its ability to undergo various chemical reactions makes it a versatile intermediate in pharmaceutical synthesis.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-Ethynylsulfanylbutane exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The ethynyl group can participate in π-π interactions, while the sulfide group can form covalent bonds with thiol groups in proteins. These interactions can modulate the activity of enzymes and affect various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
1-Ethynylsulfanylbutane can be compared with other similar compounds such as ethynyl sulfide and butyl sulfide.
Eigenschaften
CAS-Nummer |
41863-13-2 |
|---|---|
Molekularformel |
C6H10S |
Molekulargewicht |
114.21 g/mol |
IUPAC-Name |
1-ethynylsulfanylbutane |
InChI |
InChI=1S/C6H10S/c1-3-5-6-7-4-2/h2H,3,5-6H2,1H3 |
InChI-Schlüssel |
XGAIWLQDWBVMOE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S,4R,6S,8S,9R,10S,14R,16S)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B14674384.png)

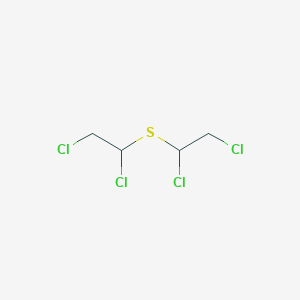
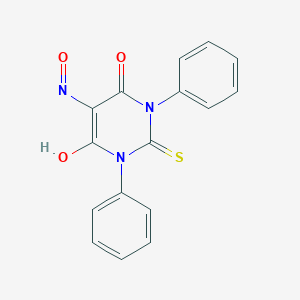

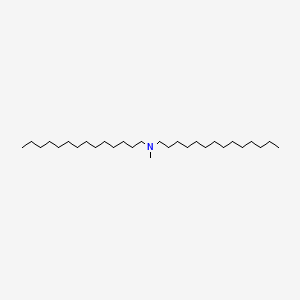
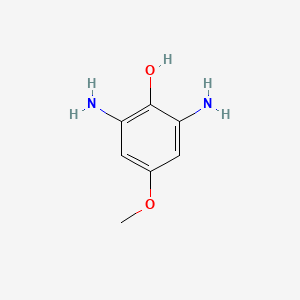

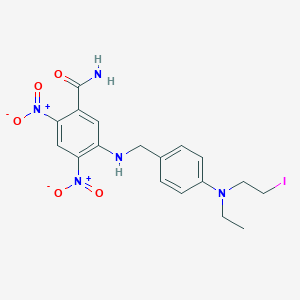
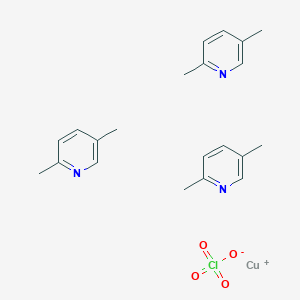
![4-[(Z)-2-(1H-benzimidazol-2-yl)ethenyl]-N,N-diethylaniline](/img/structure/B14674444.png)
